molecular formula C10H6ClNO B1348144 7-Chloroquinoline-2-carbaldehyde CAS No. 59394-27-3

7-Chloroquinoline-2-carbaldehyde

Cat. No. B1348144
CAS RN: 59394-27-3
M. Wt: 191.61 g/mol
InChI Key: LZJIPAFEFGRTQS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Properties

7-Chloroquinoline-2-carbaldehyde is involved in the synthesis of various biologically important compounds. Research has shown that it can be used to construct fused or binary quinoline-core heterocyclic systems, which are significant in medicinal chemistry. These compounds are synthesized using reactions like Vilsmeier-Haack formulation and aromatic nucleophilic substitution, often yielding products with potential biological activities (Hamama et al., 2018).

Biological Evaluation

The derivatives of 7-Chloroquinoline-2-carbaldehyde have been explored for their antibacterial and antioxidant activities. Studies have synthesized novel derivatives and tested them against various bacterial strains, finding that some of these compounds show significant inhibitory effects. Additionally, certain derivatives exhibit potent antioxidant activities, as demonstrated in radical scavenging assays (Abdi et al., 2021).

Molecular Docking and Potential as Drug Candidates

Recent research involving molecular docking studies has indicated that 7-Chloroquinoline-2-carbaldehyde derivatives could be promising candidates for developing new drugs. Their interaction with biological targets, such as DNA gyrase and topoisomerase IIβ, suggests potential applications in treating bacterial infections and possibly in cancer therapy. These studies also consider the physicochemical properties of these compounds, aligning them with drug-likeness criteria like Lipinski’s rule of five (Zeleke et al., 2020).

Antimicrobial Applications

Compounds derived from 7-Chloroquinoline-2-carbaldehyde have shown antimicrobial activity. Thederivatives have been tested against various bacterial strains, and certain compounds demonstrate significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli. This antimicrobial potential is particularly relevant for the development of new therapeutic agents (Abdi et al., 2021).

Potential in Cancer Research

The compounds synthesized from 7-Chloroquinoline-2-carbaldehyde have shown potential applications in cancer research. Molecular docking studies suggest these compounds can bind to specific enzymes and receptors relevant in cancer biology, indicating a possibility for their use in cancer treatment. This research area is growing, with ongoing studies exploring the efficacy and mechanisms of these compounds in various cancer models (Zeleke et al., 2020).

Safety And Hazards

7-Chloroquinoline-2-carbaldehyde can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled7.


properties

IUPAC Name

7-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJIPAFEFGRTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinoline-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CG Dai, XJ Du, QH Song - The Journal of Organic Chemistry, 2015 - ACS Publications
… 7-Chloroquinoline-2-carbaldehyde (176 mg, 0.9 mmol) was added to the solution of malonic acid diethyl ester (147 mg, 0.9 mmol) in ethanol (8 mL) and stirred at 50 C overnight in the …
Number of citations: 18 pubs.acs.org

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